![molecular formula C15H20N2O4S B10974608 4-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10974608.png)
4-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound with a unique structure that includes a hexahydrocycloocta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID typically involves multi-step organic synthesis techniques. One common method involves the cyclization of appropriate precursors under controlled conditions to form the hexahydrocycloocta[b]thiophene ring, followed by functionalization to introduce the aminocarbonyl and oxobutanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(AMINOCARBONYL)-6-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXOBUTANOIC ACID: Similar structure with a benzothiophene ring.
4-{[3-(AMINOCARBONYL)THIEN-2-YL]AMINO}-4-OXOBUTANOIC ACID: Contains a simpler thiophene ring.
Uniqueness
4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID is unique due to its hexahydrocycloocta[b]thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C15H20N2O4S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O4S/c16-14(21)13-9-5-3-1-2-4-6-10(9)22-15(13)17-11(18)7-8-12(19)20/h1-8H2,(H2,16,21)(H,17,18)(H,19,20) |
InChI Key |
LCPAXGIORDOMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


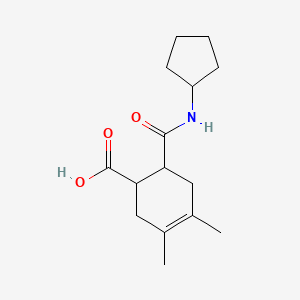
![Ethyl 5-{[(4-chlorophenyl)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10974533.png)
![N-[3-carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10974551.png)

![4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10974566.png)
![2-fluoro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10974582.png)
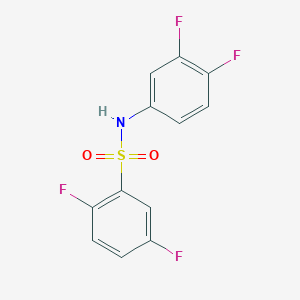
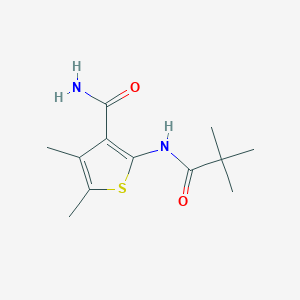
![2-[(2,2-Dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974599.png)
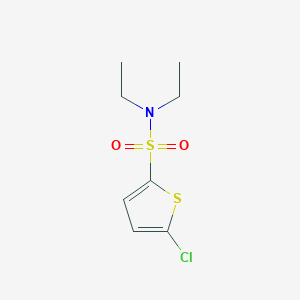
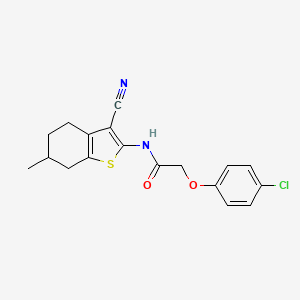
![N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B10974618.png)
![N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10974628.png)
![(4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10974634.png)
